molecular formula C16H15Cl2NO B8300460 2-((2,4-Dichlorobenzyl)(methyl)amino)-1-phenylethanone

2-((2,4-Dichlorobenzyl)(methyl)amino)-1-phenylethanone

Cat. No.: B8300460
M. Wt: 308.2 g/mol
InChI Key: LVBFYPGFNXKXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,4-Dichlorobenzyl)(methyl)amino)-1-phenylethanone is a useful research compound. Its molecular formula is C16H15Cl2NO and its molecular weight is 308.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methyl-methylamino]-1-phenylethanone

InChI

InChI=1S/C16H15Cl2NO/c1-19(10-13-7-8-14(17)9-15(13)18)11-16(20)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

LVBFYPGFNXKXGR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=C(C=C1)Cl)Cl)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 50-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 2-bromo-1-phenylethanone (1 g, 5.05 mmol, 1.00 equiv) in 1,4-dioxane (20 mL) and (2,4-dichlorophenyl)-N-methylmethanamine (1.1 g, 5.82 mmol, 1.15 equiv). Triethylamine (2 g, 19.80 mmol, 3.92 equiv) was added dropwise with stirring at 20° C. The resulting solution was stirred for 1 h at 20° C. in an oil bath. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:50). This resulted in 1.4 g (90%) of the title compound as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
90%

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